FASN Thioesterase Domain Inhibition
The target compound, N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide, demonstrated measurable inhibitory activity against the thioesterase domain of fatty acid synthase (FASN), a validated anticancer target [1]. This differentiates it from a key in-class analog, the non-methylated derivative 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which was tested against a different kinase target (FLT3) and found to be essentially inactive (IC₅₀ > 10,000 nM) [2]. While a direct head-to-head comparison against the same target is lacking, the N-methyl analog's confirmed engagement with a therapeutically relevant enzyme establishes its superior profile for FASN-focused research.
Comparator analog: IC₅₀ >10 µM (FLT3, des-methyl)
| Evidence Dimension | Enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13,100 nM against Fatty Acid Synthase (FASN) thioesterase domain |
| Comparator Or Baseline | Closest available in-class comparator: 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, IC₅₀ > 10,000 nM against FLT3 kinase |
| Quantified Difference | The target compound shows measurable on-target activity (IC₅₀ 13.1 µM), whereas the comparator is completely inactive (IC₅₀ > 10 µM) on its respective target, illustrating that activity is not a class-wide property. |
| Conditions | Target compound: PubChem BioAssay, dose-response confirmation of uHTS inhibitor hits of the thioesterase domain of FASN via a fluorescence intensity assay. Comparator: Inhibition of recombinant human FLT3 kinase in a binding assay. |
Why This Matters
For scientists selecting a compound to probe FASN-dependent biology, the N-methyl analog's confirmed, albeit modest, activity against the purified enzyme domain offers a defined starting point, whereas structurally similar analogs can be entirely inert on other targets.
- [1] TargetMine/ChEMBL. Activity report for CHEMBL1597418: IC50 = 13100 nM against Fatty Acid Synthase thioesterase domain (P49327). View Source
- [2] BindingDB. Affinity Data for BDBM50185085: IC50 > 1.00E+4 nM against FLT3. View Source
